N-(3,5-dichlorophenyl)-2-[(phenylsulfonyl)anilino]acetamide
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Overview
Description
N-(3,5-dichlorophenyl)-2-[(phenylsulfonyl)anilino]acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with both aromatic and sulfonamide groups, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of N-(3,5-dichlorophenyl)-2-[(phenylsulfonyl)anilino]acetamide, also known as N-(3,5-dichlorophenyl)-2-(N-phenylbenzenesulfonamido)acetamide, is Dock5 , a protein involved in the regulation of cell morphology and cytoskeletal organization . The compound acts as an inhibitor of Rac activation by Dock5 .
Mode of Action
The compound interacts with Dock5, inhibiting its ability to activate Rac, a small GTPase that plays key roles in cell migration, proliferation, and survival . This inhibition disrupts the normal function of Dock5, leading to changes in cell morphology and cytoskeletal organization .
Biochemical Pathways
The inhibition of Rac activation by Dock5 affects several biochemical pathways. These include pathways involved in cell migration and proliferation, as well as cytoskeletal organization . The downstream effects of this inhibition can lead to changes in cell behavior and function .
Result of Action
The result of this compound’s action is the inhibition of Rac activation by Dock5 . This leads to changes in cell morphology and cytoskeletal organization, potentially affecting cell migration and proliferation .
Biochemical Analysis
Biochemical Properties
The role of N-(3,5-dichlorophenyl)-2-[(phenylsulfonyl)anilino]acetamide in biochemical reactions is primarily as an inhibitor of Rac activation by Dock5
Cellular Effects
Its role as an inhibitor of Rac activation by Dock5 suggests it may influence cell function by modulating cell signaling pathways .
Molecular Mechanism
Its role as an inhibitor of Rac activation by Dock5 suggests it may exert its effects at the molecular level by binding to Dock5 and inhibiting its activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-[(phenylsulfonyl)anilino]acetamide typically involves the reaction of 3,5-dichloroaniline with phenylsulfonyl chloride, followed by the introduction of an acetamide group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: 3,5-dichloroaniline reacts with phenylsulfonyl chloride in the presence of a base to form N-(3,5-dichlorophenyl)sulfonamide.
Step 2: The resulting sulfonamide is then reacted with acetic anhydride to introduce the acetamide group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-[(phenylsulfonyl)anilino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-[(phenylsulfonyl)anilino]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine
- N-(3,5-dichlorophenyl)benzenesulfonamide
Uniqueness
N-(3,5-dichlorophenyl)-2-[(phenylsulfonyl)anilino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in research and development.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)anilino]-N-(3,5-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O3S/c21-15-11-16(22)13-17(12-15)23-20(25)14-24(18-7-3-1-4-8-18)28(26,27)19-9-5-2-6-10-19/h1-13H,14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQANIHASIKKKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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